molecular formula C7H15Cl2N3O2 B1455115 1-Acetylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-46-7

1-Acetylpiperazine-2-carboxamide dihydrochloride

Cat. No. B1455115
CAS RN: 1361111-46-7
M. Wt: 244.12 g/mol
InChI Key: XWKVYZFFTAVEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperazine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O2 and a molecular weight of 244.12 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetylpiperazine-2-carboxamide dihydrochloride, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves the use of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial Activity

The pyrrolopyrazine scaffold, to which 1-Acetylpiperazine-2-carboxamide dihydrochloride is related, has been shown to exhibit antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Its efficacy in this field is due to the presence of the pyrrole and pyrazine rings, which are known to interfere with the microbial cell wall synthesis .

Anti-inflammatory Agents

Research indicates that derivatives of pyrrolopyrazine, which share a similar structure with 1-Acetylpiperazine-2-carboxamide dihydrochloride , have significant anti-inflammatory effects. This makes it a potential candidate for the synthesis of new anti-inflammatory drugs, especially for chronic conditions like arthritis where long-term treatment is required .

Antiviral Applications

The compound’s structure suggests potential use in antiviral drug development. Given the ongoing need for novel antiviral agents, especially in the wake of global pandemics, 1-Acetylpiperazine-2-carboxamide dihydrochloride could be pivotal in synthesizing drugs that target viral replication or protein synthesis .

Antifungal Uses

Similar to its antimicrobial activity, 1-Acetylpiperazine-2-carboxamide dihydrochloride could be employed in creating antifungal agents. Its structural components may disrupt fungal cell membranes or inhibit essential enzymes, providing a pathway for new treatments against fungal infections .

Antioxidant Properties

Compounds with pyrrolopyrazine structures have been associated with antioxidant activity. This suggests that 1-Acetylpiperazine-2-carboxamide dihydrochloride could be used in research focused on oxidative stress-related diseases, potentially leading to treatments that mitigate damage caused by free radicals .

Antitumor and Kinase Inhibitory

The biologically active scaffold of pyrrolopyrazine derivatives has shown promise in antitumor activity and kinase inhibition. This indicates that 1-Acetylpiperazine-2-carboxamide dihydrochloride could be instrumental in cancer research, particularly in designing molecules that inhibit specific kinases involved in cancer cell proliferation .

Mechanism of Action

While the specific mechanism of action for 1-Acetylpiperazine-2-carboxamide dihydrochloride is not available, piperazine derivatives are known to have a wide range of biological and pharmaceutical activity . For example, Betahistine, an antivertigo agent, provides relief from vertigo associated with Ménière’s disease through its actions on histamine receptors .

Future Directions

Piperazine derivatives are gaining prominence in research due to their wide range of biological and pharmaceutical activity. A recent study reported a simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives, which can be easily prepared in a one-pot-one-step way from a protonated piperazine . This could potentially open up new avenues for the synthesis of compounds like 1-Acetylpiperazine-2-carboxamide dihydrochloride.

properties

IUPAC Name

1-acetylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.2ClH/c1-5(11)10-3-2-9-4-6(10)7(8)12;;/h6,9H,2-4H2,1H3,(H2,8,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKVYZFFTAVEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Acetylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Acetylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-Acetylpiperazine-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Acetylpiperazine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.